![molecular formula C24H21ClN2OS B2959314 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 450349-52-7](/img/structure/B2959314.png)
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfanyl group, and an acetamide group . Indole is an aromatic heterocyclic organic compound that has been found in many important synthetic drug molecules . It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, benzimidazole bridged benzophenone substituted indole scaffolds were synthesized by the benzoylation of substituted phenols under low temperature .科学的研究の応用
Synthesis and Structural Analysis
Compounds with related structures have been synthesized and characterized to understand their conformational dynamics and structural properties. For example, the study of different acetamide derivatives has provided insights into their conformational preferences and the impact of substituents on their molecular structures (Ishmaeva et al., 2015). These analyses are crucial for designing molecules with desired physical and chemical properties.
Spectroscopic Characterization
Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been employed to identify the vibrational signatures of similar compounds. These studies are supported by quantum chemical calculations to predict and confirm the molecular vibrations, providing a deep understanding of the molecular structure and behavior of such compounds (Jenepha Mary et al., 2022).
Antimicrobial and Antibacterial Activity
Some derivatives of structurally similar compounds have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. Research has focused on synthesizing and evaluating the antimicrobial potential of these compounds, with some showing significant activity compared to standard antibiotics (Siddiqui et al., 2014). Such studies are vital for the development of new antimicrobial agents.
Molecular Docking and Pharmacological Evaluation
Molecular docking studies of similar compounds have been conducted to identify active binding sites and understand their interaction with biological targets. These studies are complemented by pharmacological evaluations to assess the therapeutic potential of the compounds. For instance, compounds have been evaluated for their anti-inflammatory properties through in silico modeling and confirmed by various spectroscopic analyses (Al-Ostoot et al., 2020).
Antioxidant Properties
The antioxidant activity of related compounds has also been explored. By synthesizing and evaluating N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, researchers have identified compounds exhibiting considerable antioxidant activity, which is crucial for the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
将来の方向性
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications, given the wide range of activities associated with indole derivatives . Additionally, more detailed studies could be conducted to better understand its physical and chemical properties, reactivity, and mechanism of action.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as changes in cell growth and function .
Result of Action
Indole derivatives have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cell growth and function .
生化学分析
Biochemical Properties
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with multiple receptors, making them useful in developing new therapeutic derivatives .
Cellular Effects
Similar indole derivatives have been found to exhibit antiproliferative activity against selected cancer cell lines . They can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can bind to the active pocket of proteins such as Bcl-2 and Mcl-1 through Van der Waals forces and hydrogen bonds . This binding can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide at different dosages in animal models have not been reported. Similar compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-5-4-6-20(13-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLTWJPXBNGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-ylsulfonyl)acetamide](/img/structure/B2959234.png)
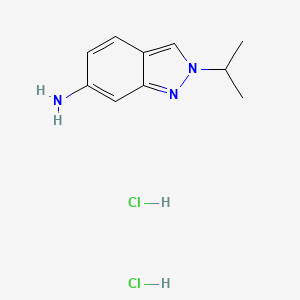
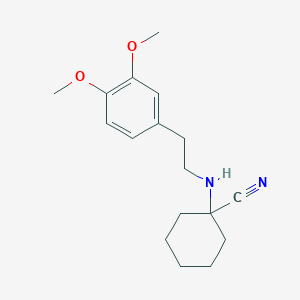
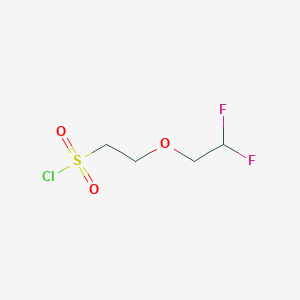
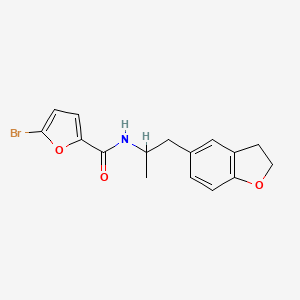
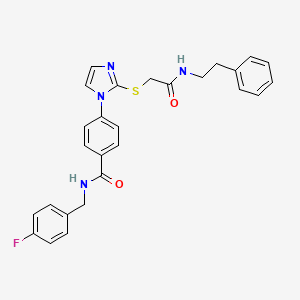

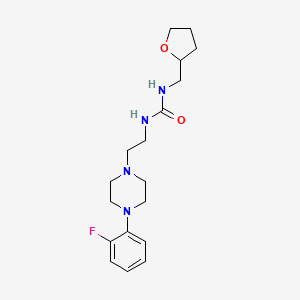
![2-[4-(4-Acetylphenyl)piperazin-1-yl]-3-benzyl-3,4-dihydroquinazolin-4-one](/img/structure/B2959246.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)
